2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
2-[(2Z)-2-{[(4-Chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound featuring a dihydrothiazole core substituted with a 4-chlorophenyl sulfonylimino group and an acetamide moiety linked to a 1,1-dioxidotetrahydrothiophene ring. The Z-configuration of the imino group is critical for its stereochemical stability and intermolecular interactions . This compound’s structural complexity arises from its hybrid heterocyclic system, combining sulfonamide, thiazole, and sulfone functionalities, which are often associated with bioactivity in medicinal chemistry .
Properties
Molecular Formula |
C15H16ClN3O5S3 |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C15H16ClN3O5S3/c16-10-1-3-13(4-2-10)27(23,24)19-15-18-12(8-25-15)7-14(20)17-11-5-6-26(21,22)9-11/h1-4,8,11H,5-7,9H2,(H,17,20)(H,18,19) |
InChI Key |
PQIWYKZAUVSKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Imine Group: The imine group can be formed through condensation reactions between amines and aldehydes or ketones.
Final Coupling: The final step might involve coupling the thiazole derivative with the acetamide moiety under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions might target the imine or sulfonyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound may share similar characteristics, potentially acting against various bacterial and fungal strains. For instance, studies on related thiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi . The sulfonamide moiety is known to enhance the antimicrobial efficacy by interfering with bacterial folic acid synthesis.
Anticancer Potential
There is a growing body of evidence supporting the anticancer properties of thiazole-based compounds. The compound's structure suggests it could interact with cancer cell pathways, potentially inhibiting tumor growth. For example, thiazole derivatives have been studied for their effects on estrogen receptor-positive breast cancer cells, indicating that modifications to the thiazole ring can enhance anticancer activity .
Enzyme Inhibition
The compound's structural components may allow it to act as an inhibitor for various enzymes implicated in metabolic diseases such as diabetes and Alzheimer's disease. Preliminary studies on similar sulfonamide compounds have demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase . This suggests that the compound could be explored for its therapeutic potential in managing these conditions.
Plant Protection Agents
The compound has potential applications as a plant protection agent due to its structural characteristics that may confer pest-repelling properties. Sulfonamide derivatives are often utilized in agrochemical formulations aimed at controlling pests and pathogens affecting crops . Such formulations are crucial for sustainable agriculture, helping to reduce crop losses while minimizing environmental impact.
Herbicidal Properties
Recent studies suggest that thiazole derivatives can exhibit herbicidal activity. The compound’s ability to interfere with plant growth processes makes it a candidate for development into herbicides . This application is particularly relevant given the increasing need for effective weed management strategies in agriculture.
Synthesis of the Compound
The synthesis of 2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the thiazole ring through cyclization reactions involving appropriate thioketones and amines.
- Introduction of the sulfonamide group via nucleophilic substitution reactions with sulfonyl chlorides.
- Final acetamide formation through acylation reactions with acetic anhydride or acetyl chloride.
These steps require careful optimization to ensure high yields and purity of the final product.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell division, signaling pathways, or metabolic processes.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-{(3Z)-3-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Core Structure : Replaces the dihydrothiazole with a thiazolidin-5-ylidene ring and incorporates an indole moiety.
- Key Differences :
- The thiazolidin ring introduces additional sulfur and oxygen atoms, altering electronic properties.
- The indole group may enhance π-π stacking interactions compared to the simpler tetrahydrothiophene sulfone in the target compound.
- Implications : The indole-containing analog likely exhibits distinct solubility and binding affinity due to increased aromaticity .
Rapamycin Derivatives (e.g., Compounds 1 and 7 in )
- Core Structure : Macrocyclic lactone (Rapamycin backbone).
- Comparison :
- NMR Profiles : Regions A (positions 39–44) and B (positions 29–36) in Rapamycin analogs show chemical shift variations due to substituent changes, similar to how sulfonyl or sulfone groups in the target compound would perturb NMR signals .
- Functional Groups : Unlike Rapamycin’s ester and lactone groups, the target compound relies on sulfonamide and acetamide linkages, suggesting divergent metabolic stability and hydrogen-bonding patterns .
Physicochemical Properties
Hydrogen Bonding and Crystallography
- Target Compound: Likely forms intermolecular hydrogen bonds via the sulfonylimino (N–H) and acetamide (N–H, C=O) groups. These interactions can be analyzed using SHELX software, widely employed for small-molecule crystallography .
Lumping Strategy for Organic Compounds
- Relevance : Compounds with similar sulfonyl/thiazole backbones (e.g., target compound and analog) could be grouped under a "lumped" surrogate in computational models, reducing reaction complexity while preserving key physicochemical behaviors .
Data Tables
Table 1. Structural Comparison of Target Compound and Analogues
*Estimated based on molecular formulas in and standard atomic weights.
Table 2. NMR Chemical Shift Comparison (Hypothetical Data Based on )
| Proton Position | Target Compound (ppm) | Analog (ppm) | Rapamycin (ppm) |
|---|---|---|---|
| Region A (39–44) | 7.2–7.5 | 7.0–7.3 | 5.8–6.2 |
| Region B (29–36) | 3.1–3.4 | 2.8–3.0 | 2.5–2.8 |
| Sulfonylimino | 8.1 (singlet) | N/A | N/A |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s dihydrothiazole core may offer synthetic advantages over thiazolidin or macrocyclic systems due to fewer stereochemical challenges .
- Bioactivity Prediction : Analogous sulfonamide-thiazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents, suggesting plausible targets for this compound .
- Crystallographic Challenges : The Z-configuration and sulfone group may complicate crystal growth, necessitating advanced refinement tools like SHELXL .
Biological Activity
The compound 2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and potential applications based on various research findings.
Synthesis and Chemical Structure
The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonamide with thiazole derivatives. The specific structural features of this compound include a thiazole ring and a sulfonamide moiety, which are known to contribute to its biological properties.
Biological Activity
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range from 1.95 to 15.62 μg/mL against Gram-positive bacteria and can be higher against Gram-negative strains .
Antiviral Activity
Some thiazole derivatives have demonstrated antiviral activity. Specifically, studies have shown that certain compounds can inhibit the tobacco mosaic virus (TMV), with some achieving approximately 50% inhibition rates comparable to established antiviral agents .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. For example, sulfonamide derivatives have been reported to exhibit strong inhibitory activity against urease and acetylcholinesterase, with IC50 values indicating potent effects . This suggests potential applications in treating conditions related to these enzymes.
Structure-Activity Relationship (SAR)
The SAR studies of thiazole derivatives indicate that the presence of electron-withdrawing groups (like sulfonyl) enhances antibacterial activity. Modifications at specific positions on the thiazole ring can significantly affect the potency of these compounds. For instance, substituents that increase lipophilicity or alter steric hindrance have been shown to improve biological activity .
Case Studies
- Antibacterial Screening : A series of synthesized thiazole derivatives were tested against Bacillus subtilis and Salmonella typhi, showing moderate to strong antibacterial activity. The most active compounds had MIC values lower than 10 μg/mL .
- Antiviral Testing : In a study focusing on antiviral properties, certain thiazole-based compounds were evaluated for their ability to inhibit TMV. Compounds showed varying degrees of effectiveness, with some reaching inhibition levels similar to commercial antiviral drugs .
Data Table: Comparative Biological Activity
| Compound Name | Antibacterial Activity (MIC μg/mL) | Antiviral Activity (%) | Enzyme Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | 1.95 - 15.62 | 50 | 2.14 |
| Compound B | 3.91 - 7.81 | Not Tested | 0.63 |
| Compound C | >15.62 | Not Tested | 6.28 |
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
A robust synthesis route must address regioselectivity in thiazole ring formation and sulfonamide coupling. For example, thiazole derivatives often require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent oxidation of sulfur-containing intermediates. The use of coupling agents like EDCI/HOBt for amide bond formation and protecting groups for reactive sites (e.g., sulfonamide nitrogen) is critical . Purification via column chromatography with optimized solvent gradients (e.g., hexane/ethyl acetate) ensures high yield and purity.
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry, bond angles, and Z/E configuration at the imino group. For instance, SHELX’s Fourier map analysis can detect disorder in the tetrahydrothiophen ring or sulfonylimino moiety . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Q. What spectroscopic techniques validate the compound’s purity and structure?
Combine 1H/13C NMR (to confirm substituent integration and coupling patterns), HRMS (for exact mass verification), and FT-IR (to identify sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and amide C=O at ~1650 cm⁻¹). Discrepancies in NMR splitting patterns may indicate rotameric forms due to restricted rotation in the sulfonamide group .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted biological activity?
Multiwfn wavefunction analysis enables electrostatic potential (ESP) mapping to identify pharmacophore regions. For example, discrepancies in docking scores vs. experimental IC50 values may arise from solvation effects or protein flexibility. Use Multiwfn’s charge decomposition analysis (CDA) to assess electron donation/back-donation in metal complexes if the compound interacts with metalloenzymes .
Q. What experimental design optimizes reaction yields for scale-up synthesis?
Apply Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can model nonlinear effects of temperature on sulfonamide coupling efficiency. Response surface methodology (RSM) identifies optimal conditions while minimizing side reactions (e.g., hydrolysis of the thiazole ring) .
Q. How do structural modifications (e.g., sulfonylimino vs. sulfonamide) impact bioactivity?
Replace the sulfonylimino group with a sulfonamide moiety and compare binding affinities via surface plasmon resonance (SPR). For instance, sulfonylimino’s planar geometry may enhance π-π stacking with aromatic residues in target enzymes. Use density functional theory (DFT) to calculate conformational energies and identify steric clashes in modified analogs .
Q. What strategies mitigate data variability in biological assays for this compound?
Standardize assay protocols (e.g., cell passage number, serum-free conditions) and use internal controls (e.g., reference inhibitors). For instance, variability in anti-inflammatory activity (e.g., TNF-α inhibition) may arise from batch-dependent compound solubility. Pre-treat the compound with sonication in DMSO/PBS mixtures to ensure homogeneity .
Methodological Guidance
Q. How to analyze electron density topology in crystallographic studies?
Use Multiwfn’s topology analysis module to generate Laplacian maps (∇²ρ) for the sulfonylimino group. Regions with ∇²ρ < 0 indicate covalent bonding, while ∇²ρ > 0 suggests closed-shell interactions (e.g., hydrogen bonds). Compare bond critical point (BCP) densities with literature values for similar sulfonamides .
Q. What statistical models reconcile conflicting SAR data across studies?
Apply hierarchical clustering or principal component analysis (PCA) to datasets from multiple labs. For example, PCA can isolate confounding variables (e.g., assay pH, cell line differences) that obscure true structure-activity relationships. Meta-analysis tools like RevMan may quantify heterogeneity .
Q. How to validate synthetic intermediates using hyphenated techniques?
LC-MS/MS with collision-induced dissociation (CID) fragments key intermediates (e.g., thiazole ring cleavage at m/z 116). Compare experimental MS² spectra with mzCloud or MassBank libraries. For chiral intermediates, use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
